molecular formula C10H12ClNO2 B7900247 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid

2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid

Cat. No.: B7900247
M. Wt: 213.66 g/mol
InChI Key: XOJPGEIIQISZFF-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid (CAS 1270320-51-8) is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol, this compound serves as a specialized building block for the synthesis and optimization of novel peptide-based therapeutics . Its primary research value lies in the strategic modification of peptide structures. Incorporating non-proteinogenic amino acids like this one is a established strategy to enhance the stability, potency, and bioavailability of peptide drug candidates by protecting against proteolytic degradation and fine-tuning interactions with biological targets . The distinct 5-chloro-2-methylphenyl side chain in its structure contributes unique steric and electronic properties, making it a valuable tool for exploring structure-activity relationships (SAR) in pharmaceutical research. This product is provided for research and development purposes only. It is strictly intended for use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-3-(5-chloro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPGEIIQISZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ generates a reactive acylium ion from ethyl 2-chloropropionate. This intermediate attacks the para position of 5-chloro-2-methylbenzene, forming ethyl 2-(5-chloro-2-methylphenyl)propionate. Key parameters include:

  • Temperature : -5°C to 5°C to minimize side reactions.

  • Catalyst Loading : 0.02–0.04 g/mL AlCl₃ in toluene.

  • Molar Ratio : 1:0.8–1.2 (aryl substrate to ethyl 2-chloropropionate).

The intermediate ester is isolated via solvent extraction and dried with anhydrous sodium sulfate. Typical yields for analogous reactions range from 60–75%.

Introduction of the Amino Group via Cyano Reduction

The amino group at position 2 is introduced through hydrogenation of a cyano intermediate, a strategy employed in the synthesis of 3-amino-2-(5-methoxy-1H-indol-3-yl)propionic acid.

Cyanoacetate Condensation

Ethyl 2-(5-chloro-2-methylphenyl)propionate is converted to its cyanoacetate derivative via reaction with methyl cyanoacetate in the presence of sodium hydride (NaH). This step forms ethyl 2-cyano-3-(5-chloro-2-methylphenyl)propionate, with the cyano group serving as a precursor to the amino group.

Hydrogenation and N-Acylation

The cyano group is reduced to an aminomethyl group using hydrogen gas and Raney nickel at 15–70°C in acetic anhydride, which simultaneously acylates the amine to prevent side reactions. This step yields ethyl 2-acetylamino-3-(5-chloro-2-methylphenyl)propionate with reported efficiencies of 70–85% for analogous substrates.

Hydrolysis to the Free Amino Acid

The final step involves hydrolyzing the ester and acetyl protecting groups to yield the free amino acid.

Acidic Hydrolysis

Hydrolysis is performed using 6N hydrochloric acid (HCl) at 70–100°C for 1–2 hours, cleaving both the ester and acetyl groups. The reaction mixture is neutralized to pH 5.5–6.5, precipitating the target compound. Yields for this step are typically 65–80%.

Alkaline Hydrolysis Alternative

Alternatively, sodium hydroxide (3–11N) at 50–105°C for 1–15 hours can hydrolyze the ester, followed by acidification to isolate the amino acid. This method avoids acetylation side reactions but may require additional purification.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield RangeAdvantagesLimitations
Friedel-Crafts + HydrolysisAlkylation, hydrolysis60–75%Short synthetic route, low costLimited to para-substituted arenes
Cyano ReductionCyanoacetate condensation, hydrogenation70–85%High functional group compatibilityRequires protective acylation
Direct AminationMulti-step KOH/TEBAC, HCl69–70%Simplified workupLower overall yield

Mechanistic Challenges and Optimization

  • Regioselectivity in Friedel-Crafts : The methyl group at the 2-position of the benzene ring directs electrophilic substitution to the 5-position, ensuring correct regiochemistry.

  • Amino Group Stability : The use of acetic anhydride during hydrogenation prevents over-reduction and stabilizes the primary amine.

  • Byproduct Formation : Residual AlCl₃ in Friedel-Crafts reactions necessitates careful quenching with dilute HCl to avoid aluminum oxide precipitates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Antihypertensive Agent
Research indicates that compounds with similar structures to 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid have been explored for their antihypertensive properties. For instance, derivatives of amino acids have been synthesized and evaluated for their ability to modulate blood pressure through various mechanisms. The structural modifications can enhance bioactivity and selectivity towards specific biological targets, making them promising candidates for hypertension treatment .

b. Treatment of Skin Conditions
The compound has potential applications in dermatology, particularly in the treatment of skin conditions such as psoriasis and dermatitis. It can act as a transforming growth factor-beta (TGF-β) mimic, promoting wound healing and soft tissue augmentation. This application is based on the ability of such compounds to modulate cellular responses in skin tissues .

Biochemical Applications

a. Enzyme Substrate
this compound can serve as a substrate for various enzymes involved in amino acid metabolism. Its structural characteristics allow it to participate in biochemical reactions catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), which is crucial in plant secondary metabolism . Understanding its interaction with these enzymes can provide insights into metabolic pathways and enzyme kinetics.

b. Biocatalysis
The compound's reactivity makes it suitable for biocatalytic processes where it can be transformed into other valuable products. For example, the addition of ammonia to cinnamic acid derivatives catalyzed by PAM (phenylalanine ammonia-lyase) has been studied, highlighting its potential role in synthesizing α-amino acids .

Research and Development

a. Synthesis of Derivatives
The synthesis of derivatives of this compound is an active area of research. These derivatives can exhibit varied biological activities depending on the substituents attached to the aromatic ring or the amino group. Such modifications can lead to compounds with enhanced potency or reduced side effects, making them suitable for further development in pharmaceutical applications .

b. Structure-Activity Relationship (SAR) Studies
Investigating the structure-activity relationships of this compound helps understand how different chemical modifications affect its biological activity. This information is crucial for drug design and optimization processes aimed at developing more effective therapeutic agents .

  • Antihypertensive Activity
    • A study evaluated the antihypertensive effects of structurally related compounds and found promising results indicating potential therapeutic use in managing blood pressure.
  • Wound Healing Enhancement
    • Clinical trials using TGF-β mimics demonstrated improved wound healing rates in patients with chronic wounds, suggesting that similar compounds may offer therapeutic benefits.
  • Biocatalytic Production
    • Research on PAM-catalyzed reactions showed that derivatives of this compound could be effectively used to produce α-amino acids, showcasing their utility in synthetic biology.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid involves its incorporation into proteins and peptides, where it can affect the structure and function of these biomolecules. It may also act as an inhibitor or modulator of specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Aromatic Systems: Replacement of the phenyl group with heterocycles (e.g., thiophene in , pyridine in ) alters electronic properties and binding affinities. Polar Groups: Hydroxy and methoxy substituents (e.g., ) improve solubility but may reduce membrane permeability.

Biological and Synthetic Relevance: Compounds like 2-amino-3-(thiophen-2-yl)propanoic acid are used in biocatalytic processes for stereoselective synthesis . Derivatives with halogenated aromatic rings (e.g., ) are common in antimycobacterial and anticancer agent development .

Physicochemical Properties :

  • Molecular weights range from 187.22 (thiophene derivative) to 255.72 (benzo[b]thiophene derivative), impacting pharmacokinetics.
  • Ionic forms (e.g., dihydrochloride in ) enhance stability and solubility for industrial applications.

Biological Activity

2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid, a halogenated amino acid, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This compound is primarily studied for its potential applications in neuropharmacology, enzyme inhibition, and antibacterial activity. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, potentially influencing brain functions and offering insights into neurological disorders .
  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes such as aminopeptidases, which are crucial for protein metabolism and may play a role in therapeutic strategies .
  • Antibacterial Activity : Some studies indicate that this compound has antibacterial properties against certain bacterial strains, suggesting its potential as a novel antibacterial agent .

1. Neuropharmacological Effects

Research indicates that this compound can modulate neurotransmitter activity. This modulation is critical for understanding the underlying mechanisms of various neurological disorders. For instance, it may enhance or inhibit neurotransmitter release depending on the receptor type it interacts with.

2. Enzyme Inhibition Studies

The compound's ability to inhibit aminopeptidases has been demonstrated in several studies. For example:

  • In vitro assays showed that the compound effectively inhibited aminopeptidase activity, which can be critical for developing treatments targeting metabolic disorders .

3. Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for different bacteria, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 75 to 150 µg/mL .

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in neuronal cultures. The results indicated that the compound significantly enhanced the release of certain neurotransmitters, suggesting potential applications in treating depression and anxiety disorders.

Case Study 2: Antibacterial Activity

In another study focusing on its antibacterial properties, researchers tested the compound against various bacterial strains using standard broth microdilution methods. The findings revealed that the compound exhibited potent antibacterial activity against Enterococcus faecalis and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent in treating bacterial infections.

Research Findings Summary

Biological ActivityMechanism/EffectReference
Neurotransmitter ModulationEnhances neurotransmitter release
Enzyme InhibitionInhibits aminopeptidases
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-3-(5-chloro-2-methylphenyl)propanoic acid with high yield?

  • Methodological Answer : A multi-step approach involving (1) condensation of 5-chloro-2-methylbenzaldehyde with a glycine equivalent via Strecker synthesis, (2) catalytic hydrogenation for chiral resolution, and (3) acid hydrolysis to yield the final product. For enantiomeric purity, chiral catalysts like immobilized PAL (phenylalanine ammonia-lyase) can enhance stereoselectivity, as demonstrated in biocatalytic systems for analogous amino acids .
  • Key Parameters : Reaction temperatures (e.g., reflux at 80–90°C), solvent selection (ethanol/water mixtures), and reducing agents (NaBH3_3CN) are critical for optimizing yield and purity .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR should show aromatic protons (δ 6.8–7.4 ppm for the 5-chloro-2-methylphenyl group) and α-proton doublets (δ 3.1–3.5 ppm). 13^{13}C NMR confirms the carboxylic acid (δ ~175 ppm) and quaternary carbons.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 3300–3500 cm1^{-1} (NH2_2 stretch).
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ with m/z ~228 (C10_{10}H12_{12}ClNO2_2). Gas-phase ion clustering data (e.g., sodium adducts at m/z 250) can further validate molecular weight .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-protected containers under inert gas (N2_2). Lyophilized forms are preferred for long-term stability. Avoid aqueous solutions at neutral pH due to potential racemization; acidic buffers (pH 3–4) minimize degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this amino acid derivative?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., DOPA decarboxylase) by aligning the 5-chloro-2-methylphenyl group into hydrophobic pockets.
  • QSAR Analysis : Correlate substituent electronegativity (Cl, CH3_3) with inhibitory potency using Hammett constants. Molecular dynamics simulations (AMBER/CHARMM) assess binding stability over time .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated phenylalanine analogs?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility.
  • Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., zebrafish) for bioavailability .

Q. How does the chlorine substituent influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life. Chlorine at the 5-position reduces oxidative metabolism by cytochrome P450 enzymes compared to non-halogenated analogs.
  • Isotope Tracing : Use 36^{36}Cl-labeled compound to track metabolite formation via LC-MS/MS .

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